

An In-depth Technical Guide to 5-**iodo-1-methyl-1H-pyrazole**

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-*iodo-1-methyl-1H-pyrazole***

Cat. No.: **B1314394**

[Get Quote](#)

CAS Number: 34091-51-5

This technical guide provides a comprehensive overview of **5-*iodo-1-methyl-1H-pyrazole***, a key building block in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, and applications in cross-coupling reactions.

Physicochemical Properties

5-*iodo-1-methyl-1H-pyrazole* is a solid at room temperature with a melting point ranging from 76 to 81 °C. It is a functionalized pyrazole derivative with key identifiers and properties summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₄ H ₅ IN ₂	
Molecular Weight	208.00 g/mol	
CAS Number	34091-51-5	
Appearance	Solid	
Melting Point	76-81 °C	
Storage Temperature	2-8°C	
SMILES String	Cn1nccc1	
InChI	1S/C4H5IN2/c1-7-4(5)2-3-6-7/h2-3H,1H3	
InChI Key	RJYWUQWCLZYCTI-UHFFFAOYSA-N	

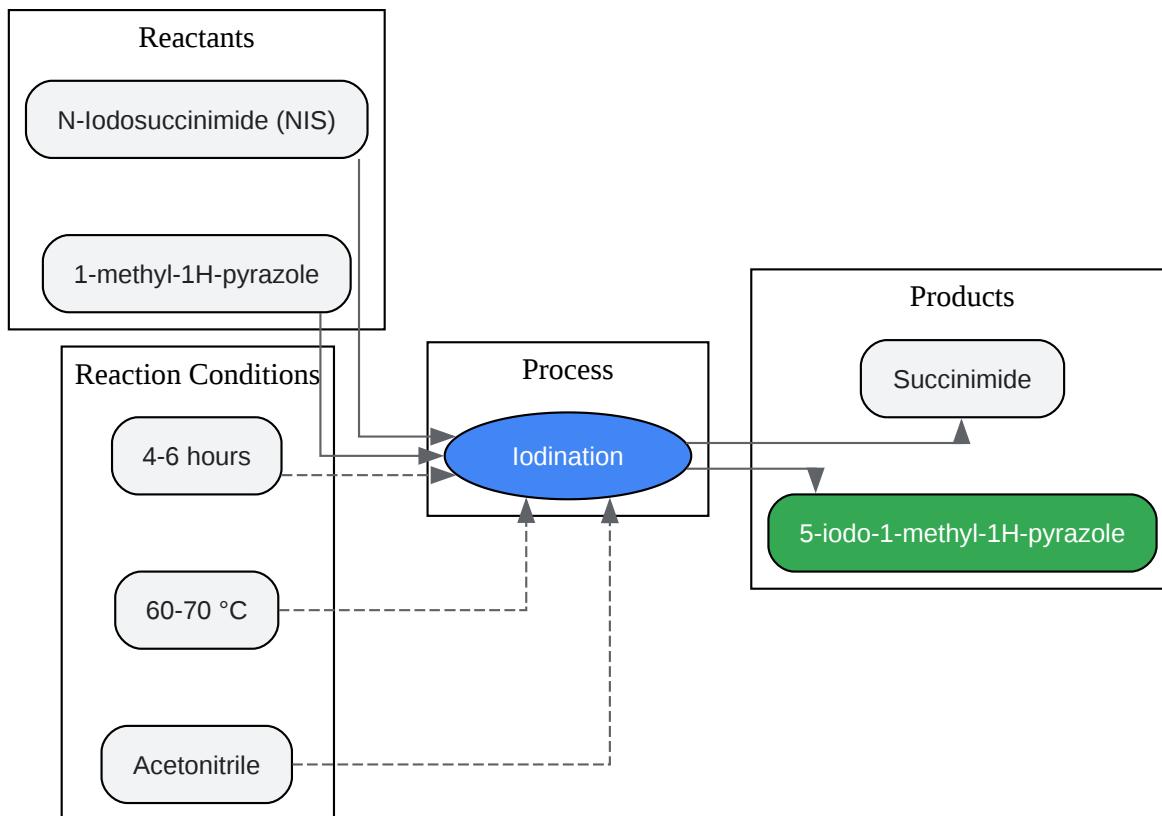
Synthesis of 5-iodo-1-methyl-1H-pyrazole

The synthesis of **5-iodo-1-methyl-1H-pyrazole** can be achieved through the direct iodination of 1-methyl-1H-pyrazole. A general and effective method involves the use of an electrophilic iodine source such as N-iodosuccinimide (NIS) in a suitable solvent.

Experimental Protocol: Iodination of 1-methyl-1H-pyrazole

This protocol is a representative procedure for the synthesis of **5-iodo-1-methyl-1H-pyrazole**, adapted from established methods for pyrazole iodination.

Materials:


- 1-methyl-1H-pyrazole
- N-Iodosuccinimide (NIS)
- Acetonitrile (anhydrous)

- Dichloromethane
- Saturated sodium thiosulfate solution
- Brine
- Anhydrous magnesium sulfate
- Round-bottom flask
- Magnetic stirrer
- Heating mantle with temperature control
- Rotary evaporator
- Standard laboratory glassware for work-up and purification

Procedure:

- In a round-bottom flask, dissolve 1-methyl-1H-pyrazole (1.0 equivalent) in anhydrous acetonitrile.
- Add N-Iodosuccinimide (1.1 equivalents) to the solution.
- Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, allow the reaction mixture to cool to room temperature.
- Remove the solvent under reduced pressure using a rotary evaporator.
- Dissolve the residue in dichloromethane.
- Wash the organic layer with a saturated sodium thiosulfate solution to quench any unreacted iodine, followed by a wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

- Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure **5-iodo-1-methyl-1H-pyrazole**.[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **5-iodo-1-methyl-1H-pyrazole**.

Spectroscopic Characterization

While a dedicated, publicly available spectrum for **5-iodo-1-methyl-1H-pyrazole** is not readily found, the expected ^1H and ^{13}C NMR chemical shifts can be predicted based on the analysis of structurally similar pyrazole derivatives. The iodine atom at the C5 position is expected to have a significant influence on the chemical shifts of the adjacent protons and carbons.

¹ H NMR	Predicted Chemical Shift (ppm)	Multiplicity
N-CH ₃	~3.8	s
H-3	~7.5	d
H-4	~6.3	d

¹³ C NMR	Predicted Chemical Shift (ppm)
N-CH ₃	~38
C-3	~140
C-4	~110
C-5	~90

Note: These are predicted values and may differ from experimental results. For unambiguous structural confirmation, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.

Applications in Cross-Coupling Reactions

The carbon-iodine bond in **5-iodo-1-methyl-1H-pyrazole** serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the synthesis of more complex molecules. These reactions are fundamental in drug discovery for creating libraries of compounds for biological screening.

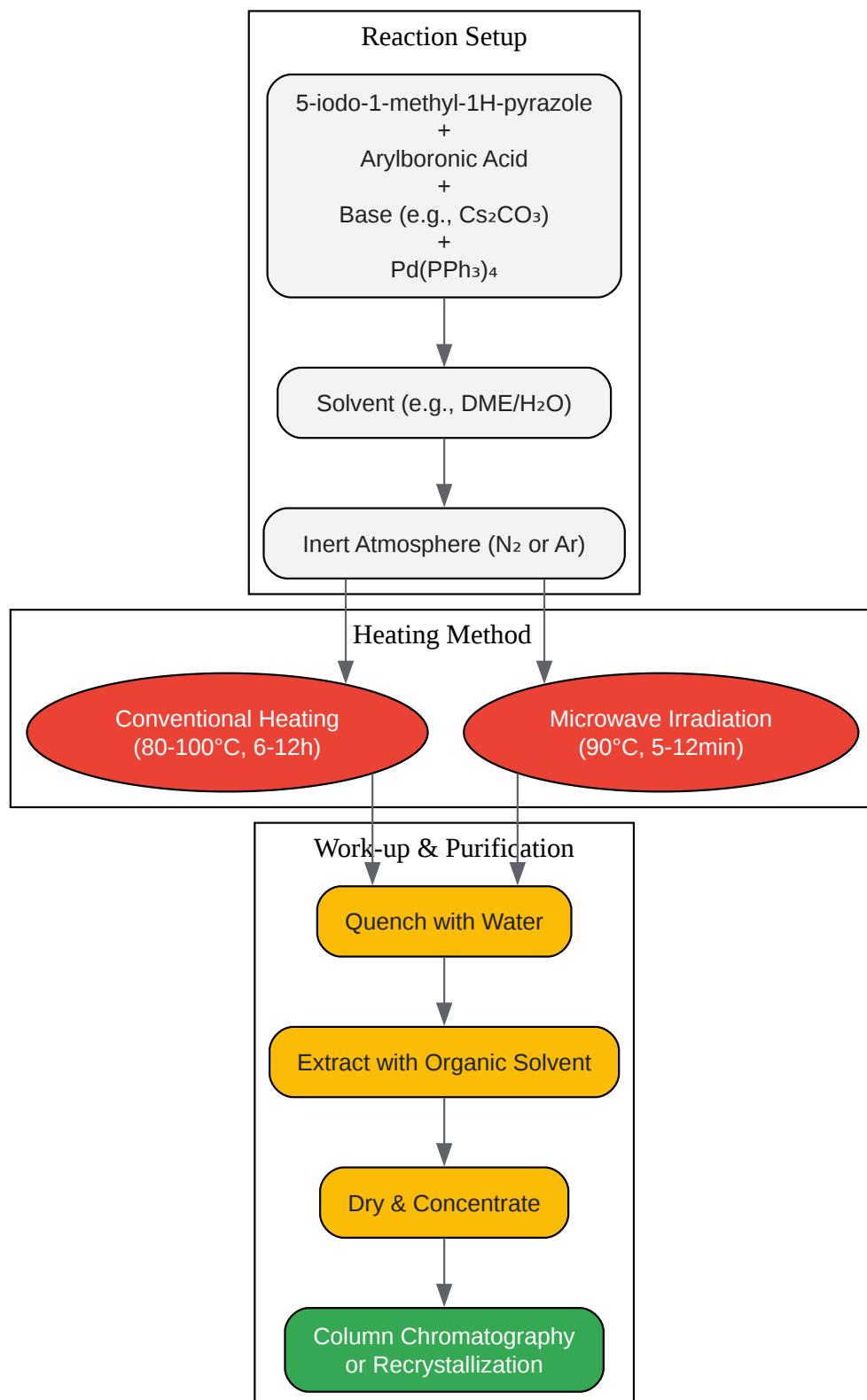
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between **5-iodo-1-methyl-1H-pyrazole** and various aryl or heteroaryl boronic acids.

This is a generalized protocol and may require optimization for specific substrates.

Materials:

- **5-iodo-1-methyl-1H-pyrazole**
- Aryl/heteroaryl boronic acid (1.1 - 1.5 equivalents)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 5 mol%)
- Base (e.g., K_2CO_3 or Cs_2CO_3 , 2.0 - 3.0 equivalents)
- Solvent (e.g., 1,4-dioxane/water, 4:1 ratio)
- Schlenk flask or microwave vial
- Inert gas (Argon or Nitrogen)


Procedure (Conventional Heating):

- To a Schlenk flask, add **5-iodo-1-methyl-1H-pyrazole** (1.0 mmol), the aryl/heteroaryl boronic acid (1.1 mmol), the base (2.0 mmol), and the palladium catalyst (0.05 mmol).
- Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
- Add the degassed solvent system (e.g., 5 mL of 1,4-dioxane: H_2O 4:1).
- Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.
- After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated ammonium chloride solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography or recrystallization.[\[2\]](#)

Procedure (Microwave-Assisted):

- In a microwave reaction vial, combine **5-iodo-1-methyl-1H-pyrazole** (0.5 mmol), the arylboronic acid (0.5 mmol), $\text{Pd}(\text{PPh}_3)_4$ (2 mol%), and Cs_2CO_3 (1.25 mmol).[\[3\]](#)
- Add 1,2-dimethoxyethane (DME) (3 mL) and H_2O (1.2 mL).[\[3\]](#)

- Purge the vial with nitrogen and seal it.
- Irradiate the mixture in a microwave reactor at 90°C for 5-12 minutes.[3]
- Work-up the reaction as described in the conventional protocol.[3]

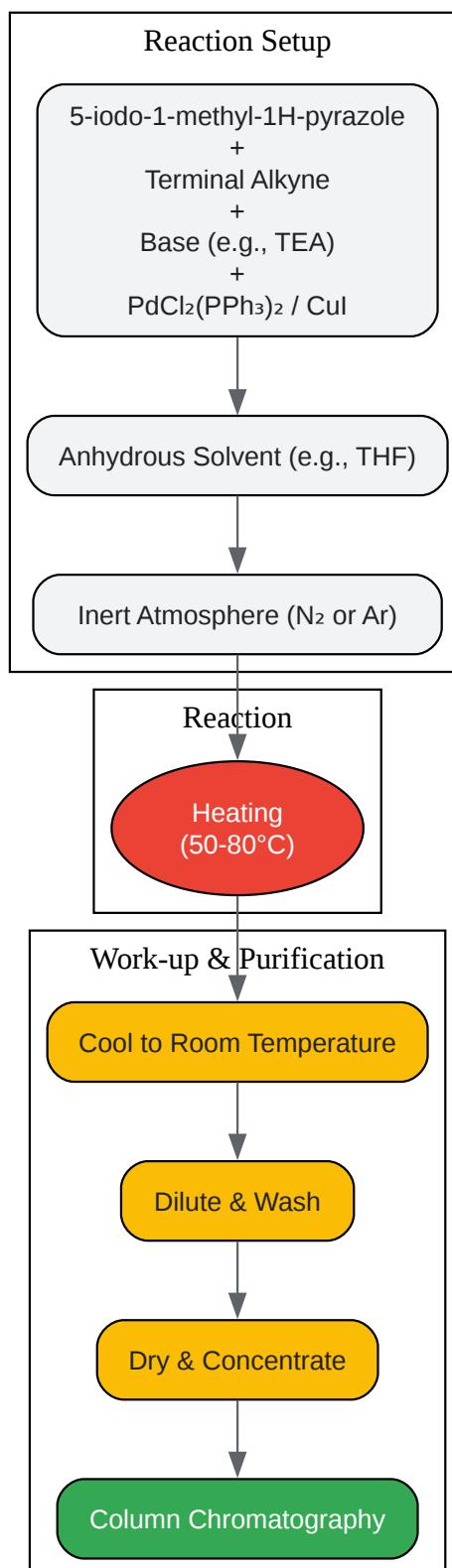
[Click to download full resolution via product page](#)

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between **5-iodo-1-methyl-1H-pyrazole** and a terminal alkyne, which is invaluable for introducing alkynyl moieties into the pyrazole scaffold.

This is a generalized protocol and may require optimization for specific substrates.


Materials:

- **5-iodo-1-methyl-1H-pyrazole**
- Terminal alkyne (1.2 equivalents)
- Palladium catalyst (e.g., $\text{PdCl}_2(\text{PPh}_3)_2$, 2 mol%)
- Copper(I) iodide (CuI , 4 mol%)
- Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 3.0 equivalents)
- Anhydrous solvent (e.g., THF or DMF)
- Schlenk flask
- Inert gas (Argon or Nitrogen)

Procedure:

- To a dry Schlenk flask under an inert atmosphere, add **5-iodo-1-methyl-1H-pyrazole** (1.0 mmol), $\text{PdCl}_2(\text{PPh}_3)_2$ (0.02 mmol), and CuI (0.04 mmol).^[4]
- Add the anhydrous solvent (5 mL) and the base (3.0 mmol).^[4]
- Stir the mixture at room temperature for 5-10 minutes.
- Add the terminal alkyne (1.2 mmol) dropwise via syringe.^[4]
- Heat the reaction mixture to 50-80 °C and monitor the reaction progress by TLC.^[4]

- Upon completion, cool the reaction mixture to room temperature.
- Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.

[Click to download full resolution via product page](#)

Caption: General workflow for the Sonogashira coupling reaction.

Heck Coupling

The Heck reaction facilitates the coupling of **5-iodo-1-methyl-1H-pyrazole** with an alkene to form a substituted pyrazole with a new carbon-carbon double bond.

This is a representative protocol and may require adaptation for different alkenes.

Materials:

- **5-iodo-1-methyl-1H-pyrazole**
- Alkene (e.g., Methyl acrylate, 1.5 equivalents)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 5 mol%)
- Base (e.g., Sodium carbonate (Na_2CO_3) or Triethylamine (TEA), 2.0 equivalents)
- Anhydrous N,N-Dimethylformamide (DMF)
- Schlenk flask or sealed reaction vial
- Inert gas (Argon or Nitrogen)

Procedure:

- To a dry Schlenk flask, add **5-iodo-1-methyl-1H-pyrazole** (0.5 mmol), Palladium(II) Acetate (0.025 mmol), and the base (1.0 mmol).^[5]
- Seal the flask and evacuate and backfill with an inert gas three times.^[5]
- Add anhydrous DMF (2.5 mL) followed by the alkene (0.75 mmol) via syringe.^[5]
- Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously for 4-12 hours.^[5]
- Monitor the reaction progress by TLC or LC-MS.
- After completion, cool the reaction mixture to room temperature.

- Dilute the mixture with ethyl acetate and water, then separate the organic layer.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.[\[5\]](#)

Safety Information

5-iodo-1-methyl-1H-pyrazole is classified as a hazardous substance. It can cause skin irritation, serious eye damage, and may cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-iodo-1-methyl-1H-pyrazole is a valuable and versatile building block in organic synthesis, particularly for the construction of novel heterocyclic compounds with potential applications in drug discovery and materials science. Its ability to readily participate in a variety of palladium-catalyzed cross-coupling reactions makes it a key intermediate for accessing a wide range of substituted pyrazole derivatives. The protocols and data provided in this guide serve as a foundation for researchers to utilize this compound in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-iodo-1-methyl-1H-pyrazole]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1314394#5-iodo-1-methyl-1h-pyrazole-cas-number-34091-51-5>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com